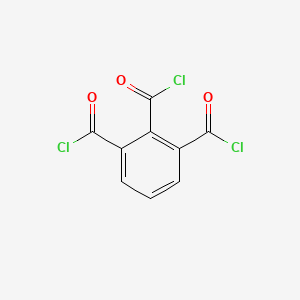

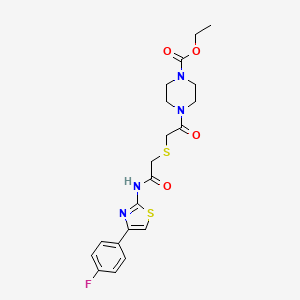

![molecular formula C13H15NO4S B2556368 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}methanesulfonamide CAS No. 2097858-00-7](/img/structure/B2556368.png)

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}methanesulfonamide is a useful research compound. Its molecular formula is C13H15NO4S and its molecular weight is 281.33. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Study and Supramolecular Assembly

A structural study of nimesulidetriazole derivatives, including those similar to the queried compound, highlighted their crystal structures and the effect of substitution on supramolecular assembly. These studies provide insights into the nature of intermolecular interactions, which are crucial for understanding compound stability and reactivity (Dey et al., 2015).

Synthesis and Characterization

Research on furan sulfonylhydrazones derived from methane sulfonic acid hydrazide demonstrated synthesis, characterization, and their inhibition activities against carbonic anhydrase I. This suggests potential applications in designing inhibitors for enzymatic activity, which is significant in medical and biochemical research (Gündüzalp et al., 2016).

Application in Lipid Peroxidation Assays

Another study explored the reaction of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals, yielding insights into the development of new colorimetric assays for lipid peroxidation. This demonstrates the compound's potential utility in analytical chemistry, specifically in assessing oxidative stress and lipid peroxidation in biological samples (Gérard-Monnier et al., 1998).

Stereoselective Microbial Reduction

The stereoselective microbial reduction of related compounds has been studied, highlighting the potential of microbial cultures in the selective synthesis of chiral intermediates. This area of research is crucial for the development of pharmaceuticals and fine chemicals, where chiral purity is essential (Patel et al., 1993).

High Yield Synthesis of Furylmethane Derivatives

Research into the synthesis of furylmethane derivatives using –SO3H functionalized ionic liquids presents a clean, high-yield method for producing these compounds. Such methodologies are critical for the sustainable production of chemical intermediates and fine chemicals (Shinde & Rode, 2017).

Enantioselective Construction

Studies on the chiral phosphine-catalyzed enantioselective construction of gamma-butenolides from related substrates showcase advancements in asymmetric synthesis. This work is relevant for producing enantiomerically pure compounds, which have wide applications in drug development and other areas of chemistry (Jiang et al., 2008).

Mechanism of Action

Target of Action

Furan derivatives, which include n-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}methanesulfonamide, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .

Mode of Action

Furan derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Furan derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .

Pharmacokinetics

The presence of the furan nucleus in medicinal compounds is known to improve pharmacokinetic characteristics of lead molecules .

Result of Action

Furan derivatives are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c1-19(16,17)14-9-12(15)10-4-6-11(7-5-10)13-3-2-8-18-13/h2-8,12,14-15H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCXPXWHNHOUQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2556285.png)

![4-(4-Bromophenyl)-2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}pyrimidine](/img/structure/B2556286.png)

![2-[4-(Aminomethyl)phenyl]propan-2-ol](/img/structure/B2556290.png)

![2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid](/img/structure/B2556298.png)

![2-[1-(Azepan-1-ylsulfonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2556300.png)

![6-methyl-N-[4-(methylsulfanyl)benzyl]-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2556305.png)

![5-(4-methylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2556306.png)

![2-(3,4-dimethylphenyl)-3-(methylthio)-N-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2556307.png)